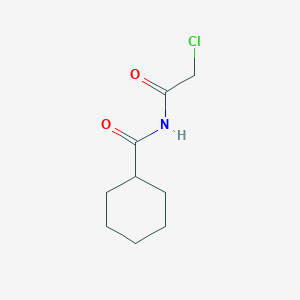

N-(2-chloroacetyl)cyclohexanecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroacetyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c10-6-8(12)11-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCDCXUGRJRJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274089 | |

| Record name | N-(2-Chloroacetyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568560-87-2 | |

| Record name | N-(2-Chloroacetyl)cyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568560-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloroacetyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chloroacetyl Cyclohexanecarboxamide

Direct Acylation Routes for Amide Formation

Direct acylation represents the most straightforward approach to synthesizing the target compound. This method involves the reaction of a cyclohexanecarboxamide (B73365) precursor with a suitable chloroacetylating agent.

The core of this strategy is a nucleophilic acyl substitution reaction. The precursor, cyclohexanecarboxamide, acts as the nucleophile. nih.gov The nitrogen atom of its primary amide group attacks the carbonyl carbon of the chloroacetyl group. Although the nitrogen in an amide is less nucleophilic than that in an amine due to the resonance-withdrawing effect of the adjacent carbonyl group, acylation is a well-established method for the formation of imides. The reaction proceeds by the addition of the nucleophilic amide to the electrophilic carbonyl of the acylating agent, followed by the elimination of a leaving group.

Chloroacetyl chloride is a highly effective and commonly used acylating agent for this type of transformation due to its high reactivity. tandfonline.comtandfonline.com It is a bifunctional compound, possessing a reactive acyl chloride group and a carbon-chlorine bond that can be used for subsequent chemical modifications. tandfonline.com The reaction involves the attack of the nitrogen atom of cyclohexanecarboxamide on the electrophilic carbonyl carbon of chloroacetyl chloride.

This reaction is typically exothermic and produces hydrogen chloride (HCl) gas as a byproduct. sphinxsai.comsciencemadness.org The evolution of HCl necessitates the use of a base to act as a scavenger, thereby preventing the protonation of the starting amide and driving the reaction toward the product. sphinxsai.com Common bases used for this purpose include tertiary amines like triethylamine (B128534) or stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comresearchgate.net

Alternative Synthetic Pathways

Beyond direct acylation, alternative routes can be devised, often involving multiple steps or the use of specific catalytic systems to improve reaction efficiency.

A common and logical multi-step approach involves the initial synthesis of the cyclohexanecarboxamide precursor, followed by the final acylation step. derpharmachemica.com This pathway provides control over the purity of the intermediate before proceeding to the final step.

A representative multi-step synthesis would be:

Activation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is first converted into a more reactive acyl chloride derivative, cyclohexanecarbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of Cyclohexanecarboxamide: The resulting cyclohexanecarbonyl chloride is then reacted with ammonia (B1221849) (NH₃) or an ammonia equivalent to form cyclohexanecarboxamide. nih.gov

N-Chloroacetylation: The purified cyclohexanecarboxamide is subsequently acylated with chloroacetyl chloride in the presence of a base, as detailed in the direct acylation route, to yield N-(2-chloroacetyl)cyclohexanecarboxamide.

The term "catalyst" in this context often refers to reagents that promote the reaction, primarily by neutralizing the HCl byproduct. The choice of base is critical for the success of the acylation.

Organic Bases: Triethylamine (Et₃N) is widely used in solvents like dioxane, acetone (B3395972), or dichloromethane (B109758) to sequester the generated HCl as triethylammonium (B8662869) hydrochloride. researchgate.netresearchgate.net For less reactive substrates, stronger bases like DBU have proven effective in solvents such as tetrahydrofuran (B95107) (THF). sphinxsai.comresearchgate.net

Inorganic Bases: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can also be employed, often in heterogeneous or biphasic reaction conditions. google.com These are advantageous due to their low cost and ease of removal from the reaction mixture by simple filtration. A patent for a related synthesis utilized sodium carbonate in an aqueous-organic biphasic system. google.com

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The data presented below is based on findings for analogous chloroacetylation reactions.

Key Optimization Parameters:

Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), acetone, and dioxane are commonly used. sphinxsai.comresearchgate.netresearchgate.net Some green chemistry approaches have explored reactions in phosphate (B84403) buffers or biphasic water-organic solvent systems. google.combohrium.com

Temperature Control: Due to the high reactivity of chloroacetyl chloride, the reaction is often initiated at a reduced temperature (e.g., 0-5 °C) during the dropwise addition of the reagent. sphinxsai.com This helps to control the initial exotherm. The reaction mixture is then typically allowed to warm to room temperature and stirred for several hours or, if necessary, heated to ensure the reaction goes to completion. sphinxsai.com

Reaction Time and Stoichiometry: Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the conditions used. sphinxsai.comresearchgate.net Using a slight excess (e.g., 1.1 to 1.2 equivalents) of chloroacetyl chloride and the base is a common strategy to ensure full conversion of the starting amide.

Product Isolation: A standard work-up procedure involves quenching the reaction mixture by pouring it into cold water. sphinxsai.com This precipitates the solid organic product while dissolving the hydrochloride salt of the base. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol (B145695). orgsyn.org

Data Tables

Table 1: Reagents for Direct Acylation of Cyclohexanecarboxamide

| Reagent | Role | Example | Rationale / Reference |

| Cyclohexanecarboxamide | Nucleophile / Precursor | - | The nitrogen atom of the amide attacks the acyl chloride. nih.gov |

| Chloroacetyl Chloride | Electrophile / Acylating Agent | - | Provides the chloroacetyl group for the N-acylation reaction. tandfonline.comtandfonline.com |

| Base (Acid Scavenger) | Promoter | Triethylamine, DBU, K₂CO₃ | Neutralizes the HCl byproduct, preventing protonation of the nucleophile and driving the reaction forward. sphinxsai.comresearchgate.netresearchgate.netgoogle.com |

| Solvent | Reaction Medium | THF, Dioxane, Acetone, DCM | Aprotic solvent to dissolve reactants and facilitate the reaction. sphinxsai.comresearchgate.netresearchgate.net |

Table 2: Illustrative Optimization of Reaction Conditions

| Parameter | Condition A | Condition B | Condition C | Plausible Outcome |

| Base | Triethylamine | DBU | Sodium Carbonate | DBU may offer higher yields for less reactive systems due to its stronger basicity. sphinxsai.comresearchgate.net Na₂CO₃ is a cost-effective and easily removable option. google.com |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetone | THF is often a good choice for reactions with bases like DBU. sphinxsai.com Acetone is effective with triethylamine. researchgate.net |

| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C (Reflux) | Starting at 0 °C controls the initial exotherm. sphinxsai.com Heating may be required to push the reaction to completion but can risk side reactions. |

| Time | 4 hours | 12 hours | 24 hours | Longer reaction times generally favor higher conversion, especially at lower temperatures. sphinxsai.comresearchgate.net |

| Hypothetical Yield | Moderate | High | Moderate-High | Condition B often represents a good balance for achieving high yield. Over-heating (Condition C) might lead to decomposition or side products. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. rsc.org For the synthesis of this compound, several green chemistry approaches can be envisioned to improve upon traditional methods, which often rely on hazardous solvents and stoichiometric reagents. These approaches focus on the use of greener solvents, alternative catalytic systems, and improved reaction conditions to boost efficiency and reduce waste.

A significant area for improvement in the synthesis of amides, including this compound, lies in the choice of solvent. rsc.org Conventional methods frequently employ halogenated hydrocarbons like dichloromethane (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). rsc.orgrsc.org These solvents are associated with significant health and environmental concerns. rsc.org Green chemistry advocates for their replacement with more benign alternatives. rsc.org

Recent research has identified several "greener" solvents that could be applicable to the synthesis of this compound. bohrium.com Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and dihydrolevoglucosenone (Cyrene) have emerged as promising substitutes for conventional polar aprotic solvents. rsc.org For instance, 2-MeTHF is derived from renewable resources like furfural (B47365) and has been successfully used as a replacement for DMF and DCM in various amide synthesis reactions. rsc.org Similarly, Cyrene, obtained from cellulose, has proven to be an effective medium for HATU-mediated amide couplings. rsc.org The use of limonene, a terpene derived from citrus peel, has also been explored as a green medium for amide formation. bohrium.com

The following table summarizes potential green solvent alternatives and their key advantages over traditional solvents used in amide synthesis.

Table 1: Comparison of Traditional and Green Solvents for Amide Synthesis

| Solvent Name | Type | Traditional/Green | Key Advantages of Green Alternatives |

|---|---|---|---|

| Dichloromethane (DCM) | Halogenated | Traditional | --- |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Traditional | --- |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ether | Green | Derived from renewable resources, lower toxicity profile. rsc.org |

| Cyrene | Bio-derived Dipolar Aprotic | Green | Biodegradable, derived from cellulose, high polarity. rsc.org |

| Limonene | Bio-derived Hydrocarbon | Green | Renewable source, biodegradable. bohrium.combohrium.com |

Another cornerstone of green chemistry is the use of catalysis to enhance reaction efficiency and reduce waste. ucl.ac.uk The direct amidation of carboxylic acids with amines is an atom-economical approach, but often requires high temperatures. ucl.ac.uk Catalytic methods can facilitate this transformation under milder conditions. Boronic acid derivatives have been reported as effective catalysts for the direct condensation of carboxylic acids and amines. ucl.ac.uk While not specifically documented for this compound, this catalytic approach offers a potential green route.

Enzymatic catalysis presents another sustainable alternative. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the synthesis of a wide range of amides from free carboxylic acids and amines in green solvents like cyclopentyl methyl ether. nih.gov This biocatalytic method often proceeds with high selectivity and yield, avoiding the need for intensive purification steps. nih.gov

Solvent-free reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. semanticscholar.org Methods involving the direct trituration of reactants, sometimes with a catalyst like boric acid, have been developed for amide synthesis. semanticscholar.org Microwave-assisted synthesis under solvent-free conditions, using catalysts like ceric ammonium (B1175870) nitrate, has also been shown to be a rapid and efficient method for amide bond formation, significantly reducing reaction times and energy consumption. mdpi.com

The table below outlines potential green catalytic approaches applicable to the synthesis of this compound.

Table 2: Potential Green Catalytic Approaches

| Catalytic Approach | Catalyst Example | Potential Advantages |

|---|---|---|

| Homogeneous Catalysis | Boronic Acids | Promotes direct amidation under milder conditions, improving atom economy. ucl.ac.uk |

| Biocatalysis | Candida antarctica lipase B (CALB) | High selectivity, mild reaction conditions, use of green solvents, reduced purification needs. nih.gov |

| Heterogeneous Catalysis | Montmorillonite K10 | Recyclable, inexpensive, and efficient for N-S bond formation, a principle that can be extended to amide synthesis. mdpi.com |

By integrating these green chemistry principles—utilizing safer solvents, employing catalytic methods, and exploring solvent-free conditions—the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Reaction Mechanisms of N 2 Chloroacetyl Cyclohexanecarboxamide

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The most significant site of reactivity on N-(2-chloroacetyl)cyclohexanecarboxamide is the α-chloroacetyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions at the adjacent methylene (B1212753) carbon. The chemical reactivity of N-aryl 2-chloroacetamides, which are structurally similar, is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net

The reaction at the chloromethyl group predominantly proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. libretexts.orgopenstax.org This is because the electrophilic carbon is a primary carbon, which is sterically accessible and not prone to forming a stable carbocation required for an S(_N)1 pathway.

The S(_N)2 mechanism is a single-step, concerted process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). openstax.orglibretexts.org This "backside attack" leads to the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-chlorine bond. libretexts.orglibretexts.org During this process, the molecule passes through a high-energy transition state where the central carbon atom is transiently bonded to both the incoming nucleophile and the outgoing leaving group. youtube.com

Key characteristics of the S(_N)2 reaction at the chloromethyl moiety include:

Kinetics: The reaction rate is dependent on the concentration of both this compound and the nucleophile, exhibiting second-order kinetics. openstax.orgyoutube.com

Stereochemistry: The reaction is stereospecific, resulting in an inversion of configuration at the electrophilic carbon center, often likened to an umbrella flipping inside out. libretexts.orgyoutube.com

Solvent Effects: Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972), are known to favor S(_N)2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating and deactivating the nucleophile itself. youtube.comlibretexts.org

The general mechanism can be depicted as follows: Nu:⁻ + R-CH₂-Cl → [Nu···CH₂(R)···Cl]⁻ → Nu-CH₂-R + Cl⁻ (where Nu:⁻ is the nucleophile and R is the cyclohexanecarboxamido group)

The electrophilic chloromethyl group of this compound reacts with a wide array of nucleophiles, leading to the formation of diverse derivatives. The ease of replacing the chlorine atom makes it a valuable synthetic intermediate. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form ethers. For instance, reaction with sodium ethoxide would yield N-(2-ethoxyacetyl)cyclohexanecarboxamide. Carboxylate salts can also act as oxygen nucleophiles to form ester linkages.

Nitrogen Nucleophiles: Amines (primary and secondary) and ammonia (B1221849) are effective nitrogen nucleophiles that react to form N-substituted glycine (B1666218) derivatives. libretexts.org For example, reaction with aniline (B41778) would produce N-(2-(phenylamino)acetyl)cyclohexanecarboxamide. Azide (B81097) ion (N₃⁻) is another potent nitrogen nucleophile used in these substitutions. libretexts.org

Sulfur Nucleophiles: Thiolates (RS⁻) and thiourea (B124793) are excellent sulfur nucleophiles that readily react with the chloroacetyl group to form thioethers and isothiouronium salts, respectively. These reactions are typically very efficient due to the high nucleophilicity of sulfur (the "thiophile" effect).

Carbon-based Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new carbon-carbon bonds. libretexts.org For example, reaction with sodium cyanide would introduce a nitrile group, yielding N-(2-cyanoacetyl)cyclohexanecarboxamide.

The following table summarizes the products formed from the reaction of this compound with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product |

| Oxygen | Alkoxide | Sodium Ethoxide (NaOEt) | N-(2-ethoxyacetyl)cyclohexanecarboxamide |

| Nitrogen | Primary Amine | Aniline (PhNH₂) | N-(2-(phenylamino)acetyl)cyclohexanecarboxamide |

| Sulfur | Thiolate | Sodium Thiophenoxide (NaSPh) | N-(2-(phenylthio)acetyl)cyclohexanecarboxamide |

| Carbon | Cyanide | Sodium Cyanide (NaCN) | N-(2-cyanoacetyl)cyclohexanecarboxamide |

Reactions Involving the Amide Linkage

The amide bond in this compound is generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo reactions under specific conditions, typically involving nucleophilic acyl substitution. libretexts.org

Hydrolysis of the amide bond cleaves the molecule into cyclohexanecarboxylic acid and 2-chloroacetamide (B119443). This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong acids or bases.

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-chloroacetamide yields the carboxylic acid.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. libretexts.org This forms a tetrahedral intermediate which then collapses, expelling the 2-chloroacetamide anion (a poor leaving group) which is subsequently protonated by the solvent. This process is generally less efficient than acid-catalyzed hydrolysis for amides.

The nitrogen atom of the amide group is generally not nucleophilic. However, it can be deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic amidate anion. This anion can then participate in N-alkylation or N-acylation reactions.

N-Alkylation: The amidate anion can react with an alkyl halide in an S(_N)2 reaction to form an N-alkylated product. For example, reaction with methyl iodide after deprotonation would yield N-methyl-N-(2-chloroacetyl)cyclohexanecarboxamide. Such reactions have been explored with similar molecules where alkylating agents modify nucleobases. nih.gov

N-Acylation: The amidate can also react with an acylating agent, such as an acid chloride or anhydride, to form an imide. researchgate.net For instance, reaction with acetyl chloride would produce N-acetyl-N-(2-chloroacetyl)cyclohexanecarboxamide.

Transformations of the Cyclohexane (B81311) Ring

The cyclohexane ring is a saturated carbocycle and is generally unreactive under the conditions used to modify the chloroacetyl or amide groups. In related structures, the cyclohexane ring has been shown to adopt a stable chair conformation. mdpi.comnih.gov Significant transformations of the ring itself would require more vigorous reaction conditions that could also affect the other functional groups. Potential, though less common, reactions could include free-radical halogenation at the cyclohexane C-H bonds under UV light or dehydrogenation to form an aromatic ring at high temperatures with a catalyst, though these are not selective transformations. For synthetic purposes, the cyclohexane ring is typically considered a stable scaffold upon which the more reactive functionalities operate.

Ring-Opening or Rearrangement Potential under Specific Conditions

The chemical structure of this compound is generally stable under standard conditions, with no inherent propensity for the cyclohexyl ring to undergo spontaneous ring-opening. Such reactions would require high energy input or specific catalytic systems not typically associated with this compound's reactivity profile.

Similarly, classical rearrangement reactions such as the Hofmann or Curtius rearrangements are not directly applicable to this compound. These transformations require a primary amide that is converted into an isocyanate intermediate, a process that would necessitate cleavage of the N-chloroacetyl group or starting from a different precursor altogether. The dominant reaction pathway for this compound involves the chloroacetyl group rather than a rearrangement of the core amide structure.

Hydrogenation/Dehydrogenation Studies

Specific research detailing the hydrogenation or dehydrogenation of this compound is not extensively documented in the scientific literature. However, based on the general principles of catalytic hydrogenation, it can be inferred that under forcing conditions (high pressure and temperature with catalysts like rhodium or ruthenium), the cyclohexanecarboxamide (B73365) ring could potentially be reduced. A more probable reaction under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) would be the hydrogenolysis of the carbon-chlorine bond, leading to the formation of N-acetylcyclohexanecarboxamide. Dehydrogenation of the cyclohexane ring to an aromatic system is a thermodynamically unfavorable process that would require harsh conditions and specific catalysts, and is not a commonly reported transformation for this compound.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of N-chloroacetyl amides makes them valuable precursors for the synthesis of various nitrogen-containing heterocycles. researchgate.net The presence of an electrophilic carbon and a nucleophilic amide nitrogen (or a nearby nucleophile introduced by another reactant) allows for cyclization reactions.

Intramolecular Cyclization to Form Nitrogen-containing Rings

The most prominent reaction of N-chloroacetyl amides is intramolecular cyclization, driven by the reaction between the chloroacetyl group and a nucleophile within the same molecule. In the case of this compound itself, direct cyclization involving the amide nitrogen is a key pathway. For instance, base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives is a known route to producing β-lactams (2-azetidinones). researchgate.net This type of 4-exo-trig cyclization, while studied for other N-substituted chloroacetyl amides, demonstrates a principal reactive pathway. researchgate.net

The chloroacetyl group is a versatile building block for various heterocyclic systems. researchgate.net For example, N-aryl 2-chloroacetamides react with various nucleophiles, and these reactions can be followed by intramolecular cyclization to yield heterocycles like imidazoles or thiazolidin-4-ones. researchgate.net While the cyclohexyl group is non-aromatic, similar principles of intramolecular cyclization can be applied.

| Reactant Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-benzyl-N-chloroacetyl amino acid derivatives | Weak base (e.g., metal carbonate) in a protic solvent (e.g., EtOH) | β-Lactams (2-Azetidinones) | researchgate.net |

| N-aryl 2-chloroacetamides and a sulfur nucleophile (e.g., thiourea) | Base, heat | Thiazolidinones | researchgate.net |

| N-aryl 2-chloroacetamides and an amine | Base, heat | Imidazoles | researchgate.net |

Intermolecular Cycloadditions Involving the Amide/Chloroacetyl System

Intermolecular cycloaddition reactions involving the amide/chloroacetyl system of this compound are not a commonly reported reaction pathway. The reactivity of the chloroacetyl moiety is dominated by nucleophilic substitution at the α-carbon. While the amide contains a π-system, it is generally not reactive enough to participate in cycloadditions under typical thermal or photochemical conditions. More specialized substrates, such as those containing alkene or alkyne functionalities, are usually required for such transformations.

Radical Reactions and Photochemical Transformations

The carbon-chlorine bond in this compound can undergo homolytic cleavage to generate a radical intermediate, which can then participate in radical-mediated reactions.

Radical cyclization reactions often require a radical initiator, such as AIBN (azobisisobutyronitrile) or tributyltin hydride (Bu₃SnH), and proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. youtube.comlibretexts.org Studies on trichloroacetamides have shown that they are effective precursors for radical cyclizations to form lactams. ub.edu While monochloroacetamides like the title compound are expected to be less reactive, this pathway remains a potential route for C-C bond formation if an appropriate unsaturated moiety is present in the molecule. The general steps for such a reaction would be:

Initiation: Generation of a radical initiator.

Propagation: Abstraction of the chlorine atom by the initiator to form an α-carbonyl radical, which then cyclizes.

Termination: Combination of radical species.

Advanced Spectroscopic and Crystallographic Characterization of N 2 Chloroacetyl Cyclohexanecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For N-(2-chloroacetyl)cyclohexanecarboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms connectivity, and offers insights into the molecule's stereochemistry.

The ¹H and ¹³C NMR spectra of this compound are predicted based on the analysis of its constituent functional groups: the cyclohexanecarboxamide (B73365) moiety and the N-chloroacetyl group.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the N-H proton, the chloroacetyl methylene (B1212753) protons, and the protons of the cyclohexane (B81311) ring. The N-H proton of the imide group is anticipated to appear as a broad singlet in the downfield region (typically δ 8.0-9.5 ppm), with its exact chemical shift and line width being sensitive to solvent, concentration, and temperature. The two protons of the chloroacetyl group (-CO-CH₂-Cl) are chemically equivalent and would appear as a sharp singlet around δ 4.0-4.5 ppm, shifted downfield due to the electron-withdrawing effects of the adjacent carbonyl and chlorine atom. The cyclohexane ring protons would produce a series of complex multiplets in the upfield region (δ 1.2-2.5 ppm). The methine proton at the C1 position (CH-CO) would be the most downfield of the ring protons (around δ 2.2-2.5 ppm) due to the deshielding effect of the carbonyl group.

¹³C NMR Spectroscopy: The carbon spectrum provides key information about the carbon skeleton. oregonstate.edulibretexts.org Two carbonyl carbon signals are expected in the downfield region (δ 165-180 ppm). oregonstate.edulibretexts.orgresearchgate.net The carbonyl carbon of the cyclohexanecarboxamide group would likely appear at a slightly different shift than the chloroacetyl carbonyl. The carbon of the chloroacetyl methylene group (-CH₂Cl) is expected around δ 40-50 ppm. libretexts.orgnih.gov The carbons of the cyclohexane ring will resonate in the δ 25-45 ppm range, with the C1 carbon attached to the carbonyl group being the most downfield of the ring carbons. oregonstate.edunih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C=O (amide) | - | 170-185 | Two distinct signals expected for the two carbonyls. |

| C=O (acetyl) | - | 170-185 | |

| N-H | 8.0 - 9.5 | - | Broad singlet, position is solvent dependent. |

| CH₂-Cl | 4.0 - 4.5 | 40 - 50 | Singlet in ¹H NMR. |

| CH (cyclohexyl C1) | 2.2 - 2.5 | 40 - 45 | Multiplet, attached to the carbonyl group. |

| CH₂ (cyclohexyl) | 1.2 - 2.0 | 25 - 35 | Complex multiplets for C2, C3, C4, C5, C6. |

Note: These are predicted values based on typical chemical shift ranges for the functional groups present.

Coupling constant analysis would further confirm assignments. For instance, the axial and equatorial protons on the cyclohexane ring would exhibit characteristic coupling patterns (J-couplings) that could be used to determine the ring's preferred conformation, which is expected to be a chair. mdpi.com

To definitively assign the complex proton and carbon signals and map the molecular connectivity, a suite of 2D NMR experiments is essential. researchgate.netyoutube.come-bookshelf.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. youtube.comresearchgate.net For this compound, COSY would show strong correlations between adjacent protons on the cyclohexane ring, allowing for a sequential "walk" around the ring to assign the individual CH₂ groups. No correlation would be expected between the CH₂Cl singlet and other protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). youtube.comcolumbia.edu This powerful technique allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For example, the proton signal at δ 4.0-4.5 ppm would correlate with the carbon signal at δ 40-50 ppm, confirming the CH₂Cl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.netcolumbia.edu This is crucial for piecing together the molecular fragments. Key HMBC correlations would include:

The N-H proton to both carbonyl carbons.

The CH₂Cl protons to the chloroacetyl carbonyl carbon.

The C1 cyclohexane proton to the amide carbonyl carbon.

The C2/C6 cyclohexane protons to the C1 carbon and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. In this molecule, NOE signals could be observed between the N-H proton and nearby protons on the cyclohexane ring, helping to define the orientation of the N-acyl group relative to the ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. nih.gov

ESI-MS: As a soft ionization technique, ESI is ideal for polar and thermally labile molecules, typically yielding protonated molecules [M+H]⁺ or other adducts. nih.gov For this compound (C₉H₁₄ClNO₂), the expected monoisotopic mass is 203.0713 Da. uni.lu ESI-MS analysis would likely show ions corresponding to various adducts.

Interactive Data Table: Predicted ESI-MS Adducts for this compound uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₁₅ClNO₂⁺ | 204.0786 |

| [M+Na]⁺ | C₉H₁₄ClNO₂Na⁺ | 226.0605 |

| [M+K]⁺ | C₉H₁₄ClNO₂K⁺ | 242.0345 |

| [M+NH₄]⁺ | C₉H₁₈N₂O₂Cl⁺ | 221.1051 |

| [M-H]⁻ | C₉H₁₃ClNO₂⁻ | 202.0640 |

Source: Predicted values from PubChemLite. uni.lu

EI-MS: Electron ionization is a higher-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule. nih.gov The molecular ion (M⁺˙) at m/z 203 might be weak or absent. Key fragmentation would likely involve cleavage at the amide bonds.

Tandem MS (MS/MS) involves selecting a precursor ion (e.g., the [M+H]⁺ ion from ESI) and subjecting it to collision-induced dissociation (CID) to generate product ions. nih.govnih.gov This provides definitive structural information.

Plausible Fragmentation Pathways:

Cleavage of the N-CO bond: The most labile bonds are the C-N bonds of the imide. Cleavage could lead to the formation of a cyclohexanecarbonyl isocyanate ion or a chloroacetyl cation.

Loss of Chloroacetyl Group: A primary fragmentation pathway would be the loss of the chloroacetyl group (·COCH₂Cl) or chloroacetic acid (HOOCCH₂Cl), leading to fragments related to cyclohexanecarboxamide.

Cyclohexyl Ring Fragmentation: Further fragmentation of the cyclohexyl-containing ions would likely proceed via the characteristic loss of small neutral molecules like ethene (C₂H₄).

A plausible fragmentation for the [M+H]⁺ ion (m/z 204) would involve the neutral loss of chloroacetamide (ClCH₂CONH₂) or cyclohexanecarboxamide (C₆H₁₁CONH₂). Detailed analysis of the product ions provides conclusive evidence for the connectivity of the molecular structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the imide and cyclohexyl groups. Key expected vibrational bands include:

N-H Stretch: A moderate to weak absorption around 3200-3300 cm⁻¹ for the N-H bond of the imide. mdpi.com

C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the C-H stretching vibrations of the cyclohexane ring. mdpi.com

C=O Stretches: Two strong, distinct carbonyl (C=O) stretching bands are expected in the region of 1680-1750 cm⁻¹. The asymmetric and symmetric stretching of the imide O=C-N-C=O system gives rise to these two bands. The band at higher frequency is typically the asymmetric stretch. mdpi.com

C-N Stretch: A band in the 1200-1350 cm⁻¹ region for the C-N stretching vibration.

C-Cl Stretch: A moderate to strong absorption in the 600-800 cm⁻¹ range corresponding to the C-Cl stretch.

An IR spectrum for the closely related compound N-(2-chloroethyl)cyclohexanecarboxamide shows characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and a strong amide I band (C=O stretch) at ~1640 cm⁻¹. nist.govnist.gov

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Imide N-H | Stretch | 3200 - 3300 | Medium |

| Alkane C-H | Stretch | 2850 - 2950 | Strong |

| Imide C=O | Asymmetric Stretch | ~1730 - 1750 | Strong |

| Imide C=O | Symmetric Stretch | ~1680 - 1710 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| C-Cl | Stretch | 600 - 800 | Medium-Strong |

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Non-polar bonds with symmetric vibrations tend to give strong Raman signals. Therefore, the C-C backbone of the cyclohexane ring and the symmetric C=O stretch would be expected to be strong in the Raman spectrum, while the polar C=O asymmetric stretch might be weaker.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

In the solid state, the conformation of the chloroacetyl and carboxamide groups relative to the cyclohexane ring would be fixed. It is anticipated that the bulkier N-(2-chloroacetyl)carboxamide substituent would occupy an equatorial position on the cyclohexane ring to minimize steric hindrance, a common feature in substituted cyclohexanes. libretexts.orgperlego.com

Table 1: Representative Crystallographic Data for an Amidic Cyclohexane Derivative This table presents hypothetical data based on typical values for similar structures to illustrate the expected crystallographic parameters for this compound.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₉H₁₄ClNO₂ |

| Formula Weight | 203.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The amide group (-CONH-) is a potent hydrogen bond donor (N-H) and acceptor (C=O), which typically leads to the formation of robust supramolecular synthons. acs.orgucc.ie In many primary and secondary amides, a common motif is the R²₂(8) ring, where two molecules form a centrosymmetric dimer through N-H···O hydrogen bonds. acs.org

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in carboxamide-containing molecules. researchgate.netrsc.org Different polymorphs can arise from variations in crystallization conditions, leading to different arrangements of molecules in the crystal lattice and, consequently, distinct physicochemical properties. While no specific polymorphs of this compound have been reported, it is plausible that this compound could exhibit polymorphism due to the conformational flexibility of the cyclohexane ring and the various possible hydrogen bonding motifs. acs.orgresearchgate.net

Co-crystallization is another avenue for modifying the solid-state properties of a compound. By introducing a co-former that can establish strong and predictable non-covalent interactions, new crystalline solids with tailored properties can be designed. semanticscholar.orgbrad.ac.uk The amide functionality in this compound makes it a prime candidate for co-crystallization with molecules containing complementary functional groups, such as carboxylic acids, which can form strong acid-amide heterosynthons. acs.orgucc.ie

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for investigating the stereochemistry of chiral molecules. acs.org Since this compound possesses a chiral center (depending on the substitution pattern of the cyclohexane ring, though the parent compound is achiral), CD spectroscopy could be employed to study its stereochemical features if a chiral derivative were synthesized.

The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including the conformation of the cyclohexane ring and the relative orientation of the chromophoric groups (the amide and chloroacetyl moieties). For N-acyl amides, the electronic transitions associated with the amide chromophore are often sensitive to the surrounding chiral environment, giving rise to characteristic CD signals. acs.org In the absence of experimental data for the title compound, a hypothetical CD spectrum would be expected to show bands corresponding to the n→π* and π→π* transitions of the amide group, with the sign and intensity of the Cotton effects being indicative of the absolute configuration of any chiral centers present. nih.gov

Computational and Theoretical Chemistry Studies on N 2 Chloroacetyl Cyclohexanecarboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Comprehensive literature searches did not yield specific studies on the quantum chemical calculations for the molecular geometry and electronic structure of N-(2-chloroacetyl)cyclohexanecarboxamide. While general methodologies for such analyses are well-established in computational chemistry, their direct application to this particular compound is not documented in available scientific literature.

Density Functional Theory (DFT) for Ground State Properties

No specific Density Functional Theory (DFT) studies concerning the ground state properties of this compound have been found in the reviewed literature. DFT is a widely used computational method for predicting molecular structures and electronic properties. nih.govnih.gov Typically, such studies involve geometry optimization to find the lowest energy conformation and calculation of electronic properties like HOMO-LUMO energy gaps. nih.gov However, specific data for this compound is not available.

Conformational Analysis and Energy Landscapes

Specific research on the conformational analysis and energy landscapes of this compound is not present in the current scientific literature. Such studies are crucial for understanding the three-dimensional structure and flexibility of molecules.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

No studies utilizing molecular mechanics or molecular dynamics simulations for the conformational sampling of this compound were identified. These methods are often employed to explore the possible conformations of a molecule and their relative energies. researchgate.net For related structures like certain N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, the cyclohexane (B81311) ring has been observed to adopt a chair conformation. mdpi.com

Potential Energy Surface Mapping

There is no information available regarding the potential energy surface mapping for this compound. This type of analysis helps in identifying stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation via Transition State Calculations

Transition state theory is a cornerstone of computational reaction dynamics, enabling the calculation of activation energies and the elucidation of reaction mechanisms at a molecular level. For this compound, several reactions are of interest, primarily involving its two reactive functional groups: the amide and the α-chloroacetyl moiety.

Computational studies, typically employing Density Functional Theory (DFT) or high-level ab initio methods, can model potential reaction pathways. nih.gov For instance, the hydrolysis of the amide bond, a fundamental reaction, can be investigated under both acidic and basic conditions. Theoretical calculations on simple amides have shown that base-catalyzed hydrolysis proceeds through the formation of a tetrahedral intermediate. nih.gov The transition state for this step involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. nih.gov By analogy, a similar mechanism would be expected for this compound.

Another key reaction is the nucleophilic substitution at the α-carbon of the chloroacetyl group, where the chlorine atom acts as a leaving group. This is a characteristic reaction of α-haloamides. nih.gov Transition state calculations can be used to compare the energy barriers for different nucleophiles and to understand the stereochemical outcome of the reaction.

Furthermore, the chlorination of amides has been a subject of computational investigation. researchgate.netnih.gov Studies on the reaction of N-methylacetamide with hypochlorous acid (HOCl) have revealed that the mechanism does not proceed via a simple one-step N-chlorination. researchgate.netirb.hr Instead, a more favorable pathway involves the formation of an iminol intermediate, which then reacts with HOCl. researchgate.netnih.gov This suggests that under specific conditions, the amide nitrogen in this compound could undergo complex reactions that can be elucidated through transition state calculations.

A hypothetical table of calculated activation free energies (ΔG‡) for potential reactions of this compound is presented below. These values are illustrative and based on typical energy barriers found for similar reactions in the literature. nih.govresearchgate.net

| Reaction | Proposed Mechanism | Hypothetical ΔG‡ (kcal/mol) |

|---|---|---|

| Base-Catalyzed Amide Hydrolysis | Tetrahedral Intermediate Formation | 22.5 |

| Acid-Catalyzed Amide Hydrolysis | Protonation and Nucleophilic Attack | 25.0 |

| Nucleophilic Substitution (e.g., with NH3) | SN2-type reaction at α-carbon | 18.0 |

| N-Chlorination with HOCl | Via Iminol Intermediate | 20.8 |

Intermolecular Interactions and Self-Assembly Prediction

The prediction of how molecules interact with each other and organize into larger structures is a significant area of computational chemistry. mdpi.com this compound possesses several features that can lead to specific intermolecular interactions and potentially drive self-assembly. These include the amide group, capable of forming strong hydrogen bonds, the chloroacetyl group, which can participate in halogen bonding, and the bulky, non-polar cyclohexane ring, which contributes to van der Waals interactions. mdpi.comnih.gov

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify weak interactions. rsc.org Molecular dynamics (MD) simulations can then be employed to predict the long-range ordering and self-assembly behavior of molecules based on these fundamental interactions. chemrxiv.org

The primary interaction expected to govern the self-assembly of this compound is hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. mdpi.com This can lead to the formation of one-dimensional chains or tapes, a common motif in the crystal structures of amides. mdpi.com

Additionally, the chlorine atom introduces the possibility of halogen bonding. researchgate.net The electropositive region on the chlorine atom (the σ-hole) can interact with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen. mdpi.com These interactions, though generally weaker than hydrogen bonds, are highly directional and can play a crucial role in determining the final three-dimensional packing. mdpi.comresearchgate.net

MD simulations could predict whether these interactions lead to the formation of well-defined nanostructures in solution or in the solid state, such as fibers, ribbons, or vesicles. nih.gov The interplay between the strong hydrogen bonding of the amide groups, the directional halogen bonds, and the steric hindrance of the cyclohexane rings would determine the final supramolecular architecture.

A summary of the potential intermolecular interactions and their estimated energies for this compound is provided in the table below, based on values from computational studies on similar functional groups.

| Interaction Type | Atoms Involved | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | N-H···O=C | -4.0 to -7.0 |

| Halogen Bond | C-Cl···O=C | -1.5 to -3.0 |

| van der Waals | Cyclohexane-Cyclohexane | Variable |

| Dipole-Dipole | C=O···C=O | -1.0 to -2.5 |

Synthesis of Analogs and Derivatives of N 2 Chloroacetyl Cyclohexanecarboxamide

Modification of the Chloroacetyl Moiety

The α-haloacetyl group is a highly reactive functional handle, primarily due to the electrophilic nature of the carbon atom bearing the halogen, which is activated by the adjacent carbonyl group. This reactivity is central to the derivatization of the molecule.

The conversion of the chloroacetyl group to other haloacetyl analogs is a common strategy to modulate reactivity. These halogen exchange reactions, typically proceeding via an SN2 mechanism, are well-established in organic synthesis. wikipedia.org

The Finkelstein reaction is the classic method for converting alkyl chlorides and bromides into their corresponding iodides. wikipedia.org This equilibrium reaction is driven to completion by using a salt with a higher lattice energy for the byproduct, which precipitates from the reaction medium. For instance, treating N-(2-chloroacetyl)cyclohexanecarboxamide with sodium iodide in acetone (B3395972) would yield N-(2-iodoacetyl)cyclohexanecarboxamide, with the insoluble sodium chloride precipitating out. wikipedia.org A similar principle applies to the synthesis of the bromo-analog using a bromide salt like lithium bromide.

The synthesis of the fluoro-analog requires different conditions, often employing alkali metal fluorides such as potassium fluoride (B91410). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the nucleophilicity of the fluoride ion. wikipedia.org The reactivity of α-carbonyl halides makes them excellent substrates for these transformations. wikipedia.org

| Target Analog | Typical Reagent | Solvent | Driving Principle | Reference |

|---|---|---|---|---|

| N-(2-bromoacetyl)cyclohexanecarboxamide | NaBr or LiBr | Acetone | Equilibrium shift | wikipedia.org |

| N-(2-iodoacetyl)cyclohexanecarboxamide | NaI | Acetone | Precipitation of NaCl | wikipedia.org |

| N-(2-fluoroacetyl)cyclohexanecarboxamide | KF or CsF | DMF, DMSO | Use of polar aprotic solvent | wikipedia.org |

The chlorine atom of the chloroacetyl group is a good leaving group, readily displaced by a wide array of nucleophiles. This allows for the introduction of diverse functional groups at this position. The chemical reactivity of N-aryl 2-chloroacetamides, which is analogous to the target compound, highlights the ease of replacement of the chlorine atom by oxygen, nitrogen, and sulfur nucleophiles. researchgate.netresearchgate.net

Common transformations include:

Amination: Reaction with primary or secondary amines yields N-(2-aminoacetyl)cyclohexanecarboxamide derivatives.

Thiolation: Treatment with thiols or thiolate salts results in the formation of thioether linkages. For example, reaction with thiophenol would yield N-(2-(phenylthio)acetyl)cyclohexanecarboxamide. nih.gov

Azidation: Substitution with sodium azide (B81097) provides the corresponding N-(2-azidoacetyl)cyclohexanecarboxamide, a versatile intermediate for further reactions like click chemistry or reduction to the primary amine.

Alkoxylation: Reaction with alkoxides or phenoxides can introduce ether functionalities.

These nucleophilic substitution reactions may sometimes be followed by intramolecular cyclization, leading to the formation of various heterocyclic systems. researchgate.net

| Nucleophile | Reagent Example | Resulting Functional Group | Product Example | Reference |

|---|---|---|---|---|

| Amine | Diethylamine | Tertiary Amine | N-(2-(diethylamino)acetyl)cyclohexanecarboxamide | researchgate.netnih.gov |

| Thiol | Thiophenol | Thioether | N-(2-(phenylthio)acetyl)cyclohexanecarboxamide | nih.gov |

| Azide | Sodium Azide (NaN₃) | Azide | N-(2-azidoacetyl)cyclohexanecarboxamide | researchgate.net |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxy | N-(2-hydroxyacetyl)cyclohexanecarboxamide | researchgate.net |

Derivatization of the Cyclohexane (B81311) Ring

Substituents can be introduced onto the cyclohexane ring using a variety of synthetic strategies. A common approach involves starting with a substituted cyclohexanecarboxylic acid. This substituted acid can then be activated (e.g., converted to an acid chloride) and reacted with 2-amino-N-chloroacetamide, or it can be coupled with chloroethylamine followed by acylation.

Alternatively, synthetic methods for creating highly functionalized cyclohexane cores can be employed. beilstein-journals.org For example, cascade reactions like the Michael-aldol reaction between enones and Michael donors can generate substituted cyclohexanone (B45756) skeletons, which can then be further elaborated into the desired carboxamide derivatives. beilstein-journals.org A wide range of substituents, including alkyl, aryl, hydroxyl, and amino groups, can be incorporated.

When substituents are introduced on the cyclohexane ring, stereoisomers are possible. Controlling the stereochemistry is crucial for understanding the biological activity of specific isomers. There is considerable interest in the stereoselective synthesis of substituted cyclohexane structures. beilstein-journals.orgnih.gov

Several advanced synthetic strategies can be employed:

Cascade Reactions: Inter- and intramolecular cascade reactions can create multiple stereocenters in a single step with high diastereoselectivity. beilstein-journals.org

Chiral Auxiliaries: Using a chiral auxiliary, such as a p-menthane-based group, can direct the stereochemical outcome of reactions on the cyclohexane ring. nih.gov

Organocatalysis: Asymmetric organocatalysis, for instance, using proline, can facilitate stereoselective intramolecular cyclizations to form the cyclohexane ring with defined stereocenters. nih.gov

A patent describing methods to control the stereochemistry of amino acid substituted cyclohexane carboxamides highlights the feasibility of synthesizing specific diastereomers by starting with a chiral building block, such as an (S)- or (R)-amino acid. google.com These principles can be adapted to control the stereochemistry of substituents on the cyclohexane ring of this compound derivatives. google.com

Modifications to the Amide Linkage

The amide bond is a stable and structurally important linkage. However, it can be modified to create isosteres with different chemical properties, such as altered susceptibility to hydrolysis or different hydrogen bonding capabilities.

One example of such a modification is the conversion of the amide to a thioamide. This can be achieved using reagents like Lawesson's reagent. Another approach involves a fundamental change in the synthetic route. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves reacting cyclohexanecarbonyl chloride with potassium thiocyanate (B1210189) to form an isothiocyanate intermediate. mdpi.com This intermediate then reacts with a primary amine to form a thiourea-linked structure, effectively replacing the simple amide bond with a more complex N-acylthiourea linkage. mdpi.com Similarly, N-acylsulfenamides can be prepared from primary amides, representing another class of amide-modified structures. nih.gov

Isosteric Replacements (e.g., Thioamides, Urea (B33335) derivatives)

Isosteric replacement is a fundamental strategy in medicinal chemistry to create analogs with potentially improved characteristics. For this compound, the amide and chloroacetyl moieties are primary targets for such modifications.

Thioamides: The replacement of the carbonyl oxygen with a sulfur atom to form a thioamide can significantly alter the molecule's properties. The synthesis of thioamide derivatives related to this compound can be achieved through several established routes. One common method involves the direct thionation of the corresponding amide using reagents like Lawesson's reagent.

Alternatively, α-thioamides can be prepared from α-chloroamides via nucleophilic substitution. rsc.org This two-step process typically begins with the synthesis of the α-chloroamide, followed by reaction with a sulfur nucleophile. For instance, an N-alkyl α-chloroamide can be reacted with a sodium salt of a thiol in a solvent like ethanol (B145695) or dimethylformamide (DMF) to yield the corresponding α-thioamide. rsc.orgnih.gov This approach could be adapted to synthesize thio-analogs by targeting the chloroacetyl group.

A related class of compounds, N-(arylcarbamothioyl)cyclohexanecarboxamides, which are essentially thio-urea derivatives, have been synthesized by reacting cyclohexanecarbonyl chloride with potassium thiocyanate to form an isothiocyanate intermediate, which is then treated with an appropriate amine. mdpi.com This demonstrates a robust method for creating a thio-functionalized linkage attached to the cyclohexanecarboxamide (B73365) core. mdpi.com

Interactive Table: Synthetic Approaches to Thioamide Analogs

| Starting Material | Key Reagents | Product Type | Reference |

|---|---|---|---|

| This compound | Lawesson's Reagent | Thioamide Derivative | General Method organic-chemistry.org |

| N-Alkyl α-chloroamide | Sodium thiolate (NaSR) | α-Thioamide | rsc.org |

| Cyclohexanecarbonyl chloride | 1. KSCN; 2. Amine (R-NH2) | N-(Arylcarbamothioyl)cyclohexanecarboxamide | mdpi.com |

Urea Derivatives: Replacing the amide bond with a urea or thio-urea linkage is another common isosteric modification. The synthesis of urea derivatives typically proceeds through an isocyanate intermediate. nih.gov These intermediates can be generated from amines using phosgene (B1210022) or safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI). nih.gov The subsequent reaction of the isocyanate with a second amine yields the final urea product. nih.govorganic-chemistry.org

For example, the synthesis of urea analogs of this compound could be envisioned by reacting cyclohexyl isocyanate with 2-chloroethan-1-amine or by treating cyclohexylamine (B46788) with a 2-chloroacetyl isocyanate intermediate. A metal-free approach for synthesizing unsymmetrical ureas involves the coupling of amides and amines using phenyliodine diacetate (PhI(OAc)2), which proceeds through an in-situ Hofmann rearrangement of the amide to an isocyanate. mdpi.com This method could potentially be used for the direct conversion of cyclohexanecarboxamide in the presence of an amine to form a urea derivative. mdpi.com The synthesis of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea, a structurally related compound, highlights the successful application of multi-step synthesis to create complex urea derivatives based on a cyclohexyl core. nih.gov

Interactive Table: Synthetic Approaches to Urea Analogs

| Reactant 1 | Reactant 2 | Key Reagents/Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Amine (R-NH2) | Amine (R'-NH2) | Phosgene or CDI / Isocyanate | Unsymmetrical Urea | nih.gov |

| Primary Amide | Amine | PhI(OAc)2 / Isocyanate | Unsymmetrical Urea | mdpi.com |

| N-acylbenzotriazole | Amine | TMSN3/Et3N | N-Acyl Urea | organic-chemistry.org |

Peptide Mimicry Studies

The field of peptide mimicry involves designing molecules that imitate the structure and function of natural peptides. The N-(2-chloroacetyl) group is a particularly useful functional moiety in this context. It serves as a reactive handle for the synthesis of constrained or cyclic peptides, which can mimic specific secondary structures like β-turns. sciforum.netresearchgate.net

The chloroacetyl group readily undergoes selective thioether macrocyclization with the thiol side chain of a cysteine residue within the same peptide sequence. nih.gov By incorporating a molecule with an N-terminal 2-chloroacetyl group into a peptide chain that also contains one or more cysteine residues, a spontaneous intramolecular reaction can be induced to form a stable thioether linkage. This cyclization constrains the peptide backbone, forcing it to adopt a specific conformation that can mimic the bioactive conformation of a natural peptide ligand. nih.gov This strategy is a powerful tool in rational drug design to create peptidomimetics with enhanced stability and receptor affinity.

Synthesis of Polymeric and Supramolecular Structures Incorporating the this compound Unit

The this compound unit can also serve as a building block for the construction of larger, more complex architectures such as polymers and supramolecular assemblies.

Polymeric Structures: The reactive chloroacetyl group is well-suited for polymerization reactions. Specifically, it can participate in polycondensation reactions. Research has demonstrated the synthesis of polyketoamine polymers through the suspension polycondensation of monomers containing bis(chloroacetyl) groups with various aliphatic and aromatic diamines. researchgate.net In these reactions, the chlorine atom is displaced by the nucleophilic amine groups of the diamine, leading to the formation of a polymer chain. researchgate.net

By analogy, a bifunctional derivative of this compound could be designed to act as a monomer for similar polymerization processes. For example, a derivative containing two chloroacetyl groups could be polymerized with diamines to create novel polyamides or related polymers. Furthermore, the chloroacetyl group can be used as a reactive site for grafting polymers onto surfaces or for post-polymerization modification, where pre-formed polymers are functionalized by reacting them with the this compound unit.

Supramolecular Structures: Supramolecular chemistry involves the assembly of molecules into well-defined structures through non-covalent interactions, most notably hydrogen bonding. The this compound molecule contains both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the two C=O groups), making it an ideal candidate for forming supramolecular assemblies.

Studies on structurally similar molecules, such as isomeric 2-chloro-N-(nitrophenyl)nicotinamides, have shown that they form extensive hydrogen-bonded networks in the solid state. nih.gov These molecules can assemble into chains and more complex patterns through N-H···O, N-H···N, and C-H···O hydrogen bonds. nih.gov It is highly probable that this compound would similarly self-assemble through intermolecular N-H···O=C hydrogen bonds, forming linear chains (catemers) or dimeric structures, which then pack into a stable crystal lattice.

Utilization in Materials Science

The presence of the reactive α-chloro amide functional group makes this compound a promising candidate for applications in materials science, particularly in the synthesis and functionalization of polymeric materials. researchgate.net

The key to the utility of N-substituted 2-chloroacetamides in polymer science is the reactivity of the C-Cl bond, which allows for the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net This reactivity enables two primary applications:

Polymer Modification: The compound can be used to modify existing polymers that contain nucleophilic functional groups (e.g., hydroxyl, amino, or thiol groups). By grafting this compound onto a polymer backbone, the properties of the material can be significantly altered. The introduction of the bulky and hydrophobic cyclohexyl group can enhance thermal stability, modify solubility, or alter the mechanical properties of the polymer.

Monomer Synthesis: It can serve as an intermediate in the synthesis of novel monomers. For example, reaction with a nucleophile that also contains a polymerizable group (like an alkene or alkyne) would yield a functional monomer ready for polymerization.

Functional monomers are the building blocks of specialty polymers with tailored properties. This compound can be a key starting material for creating such monomers. The chloroacetyl group is a convenient handle for introducing other functionalities through nucleophilic substitution. This allows for the design of monomers where the cyclohexanecarboxamide unit is preserved, contributing to the final polymer's structural and physical characteristics. The ability to create diverse scaffolds in a few steps using reactive intermediates is a hallmark of modern materials science. researchgate.net

Role in Organic Synthesis as a Versatile Intermediate

In organic synthesis, α-halo amides are well-established as valuable intermediates due to their ability to react with a wide range of nucleophiles, often serving as precursors to more complex molecular architectures. researchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the straightforward replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net This substitution, when followed by an intramolecular cyclization, provides an efficient route to a wide variety of heterocyclic systems. researchgate.netresearchgate.net this compound is an ideal substrate for such transformations.

For instance, its reaction with binucleophilic reagents can lead to the formation of important heterocyclic rings:

Thiazolidinones: Reaction with thiourea (B124793) or thiosemicarbazide can yield thiazolidinone derivatives. researchgate.netresearchgate.net

Azetidinones (β-lactams): Cyclization reactions involving chloroacetyl chloride with Schiff bases are a known method for producing β-lactam rings, which are core structures in many antibiotics. researchgate.netnih.govjournalagent.com The chloroacetyl group in the target molecule offers a similar electrophilic site for intramolecular cyclizations to form these strained rings.

Many natural products and pharmacologically active molecules are based on heterocyclic scaffolds. nih.govmdpi.com The ability to use this compound to construct these rings makes it a valuable building block for the synthesis of natural product analogs, which are crucial in drug discovery and development. nih.gov

Table 1: Potential Heterocyclic Synthesis Reactions

| Reactant | Resulting Heterocycle | Reaction Type |

| Thiourea | Thiazolidinone derivative | Nucleophilic substitution followed by cyclization |

| Thiosemicarbazide | Thiazolidinone derivative | Nucleophilic substitution followed by cyclization |

| o-Phenylenediamine | Benzodiazepine derivative | Double nucleophilic substitution and cyclization |

| Hydrazine Hydrate | Diazepinone derivative | Nucleophilic substitution and cyclization |

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, maximizing atom economy and efficiency. nih.govresearchgate.net These reactions are highly valued for their ability to rapidly generate libraries of diverse molecules. researchgate.net

While direct examples involving this compound are not prevalent, its structure is well-suited for participation in MCRs. The electrophilic carbon of the chloroacetyl group can react with nucleophiles generated in situ during the MCR cascade. For example, it could serve as the electrophilic component in reactions like the Strecker or Ugi reactions, or variations thereof, which are initiated by the formation of imines. nih.gov The versatility of MCRs allows for the construction of complex cyclic and acyclic structures, and the incorporation of the this compound fragment could introduce desirable properties into the final products. nih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The structure of this compound contains key features for designing self-assembling systems:

Hydrogen Bonding Sites: The molecule possesses a secondary amide group, which includes a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The second carbonyl group in the chloroacetyl moiety provides an additional acceptor site. These features can facilitate the formation of predictable, ordered structures like chains, tapes, or sheets in the solid state or in solution.

Hydrophobic Moiety: The cyclohexyl ring is a bulky, nonpolar group that can drive molecular association through hydrophobic interactions, particularly in aqueous environments. It also provides steric bulk that can be used to control the packing of molecules in a crystal lattice or other ordered assembly.

By balancing these interactions, this compound or its derivatives could be used to construct novel supramolecular polymers, gels, or liquid crystals. The ability to form complex and functional architectures through self-assembly is a rapidly growing area with applications in materials science and nanotechnology. researchgate.net

Based on a comprehensive review of available scientific literature, detailed research findings on the specific applications of this compound are limited. The potential uses of this compound as a chemical precursor, derivatization agent, or in catalysis are largely theoretical and based on the reactivity of its functional groups. The following sections outline these potential applications.

Chemical Stability and Degradation Pathways of N 2 Chloroacetyl Cyclohexanecarboxamide

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of N-(2-chloroacetyl)cyclohexanecarboxamide is significantly influenced by pH due to the presence of an amide linkage, which is susceptible to both acid- and base-catalyzed hydrolysis. chemistrysteps.commasterorganicchemistry.com Under neutral conditions (pH ~7), the hydrolysis of amides is generally slow. quora.com However, the rate of hydrolysis increases under acidic or alkaline conditions. libretexts.org

Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by water, leading to the cleavage of the amide bond. masterorganicchemistry.com The expected products of acid-catalyzed hydrolysis of this compound are cyclohexanecarboxylic acid and 2-chloro-N-(aminomethyl)acetamide.

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide (B78521) ion acts as a potent nucleophile, attacking the carbonyl carbon. chemistrysteps.com This leads to the formation of a tetrahedral intermediate, which then breaks down to form a carboxylate salt and an amine. The base-catalyzed hydrolysis of this compound would yield cyclohexanecarboxylate (B1212342) and 2-chloro-N-(aminomethyl)acetamide. chemistrysteps.comlibretexts.org The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for simple amides.

The presence of the electron-withdrawing chloroacetyl group is expected to influence the rate of hydrolysis. The following table illustrates the expected hydrolytic half-life of this compound at different pH values and temperatures, based on general principles of amide hydrolysis.

| pH | Temperature (°C) | Expected Half-Life (t½) | Primary Degradation Products |

| 3 | 25 | Months to years | Cyclohexanecarboxylic acid, 2-chloro-N-(aminomethyl)acetamide |

| 7 | 25 | Years | Cyclohexanecarboxylic acid, 2-chloro-N-(aminomethyl)acetamide |

| 10 | 25 | Weeks to months | Cyclohexanecarboxylate, 2-chloro-N-(aminomethyl)acetamide |

| 10 | 50 | Days to weeks | Cyclohexanecarboxylate, 2-chloro-N-(aminomethyl)acetamide |

| Note: This data is illustrative and based on the expected behavior of amide-containing compounds. Actual experimental data for this compound is not available in the provided search results. |

Photochemical Degradation Pathways

Photochemical degradation involves the transformation of a molecule upon the absorption of light. For this compound, several photochemical degradation pathways are plausible.

UV/Visible Light Induced Transformations

Upon absorption of UV or visible light, organic molecules can be excited to higher energy states, leading to bond cleavage or rearrangements. mdpi.com For this compound, the primary photochemical processes could involve the cleavage of the C-Cl bond or the amide C-N bond. The energy from the absorbed photons could be sufficient to induce homolytic cleavage of the carbon-chlorine bond, generating a radical intermediate. This radical can then undergo further reactions with the solvent or other molecules, leading to a variety of degradation products.

Photo-Fries Rearrangement or Similar Reactions

The Photo-Fries rearrangement is a photochemical reaction in which an aryl ester is converted to a hydroxy aryl ketone upon UV irradiation. While this compound is not an aryl ester, analogous photochemical rearrangements of N-acyl amides have been reported. rsc.org In a similar vein, it is conceivable that upon photochemical excitation, the acyl group could migrate from the nitrogen to the cyclohexyl ring, leading to the formation of acylated cyclohexanone (B45756) derivatives. This would involve the homolytic cleavage of the N-C(O) bond, followed by the attack of the resulting acyl radical on the cyclohexyl ring.

Thermal Degradation Profiles and Products

Thermal degradation occurs when a molecule breaks down at elevated temperatures. The thermal stability of amides is generally high, but they will decompose at sufficiently high temperatures. researchgate.net The presence of the chloroacetyl group may influence the thermal stability of this compound.

The most likely points of cleavage during thermal degradation are the C-N amide bond and the C-Cl bond. Pyrolysis-GC/MS studies on similar amide-containing compounds have shown that the decomposition pathways can be complex. researchgate.net For this compound, thermal degradation could lead to the formation of cyclohexyl isocyanate and chloroacetyl chloride through a retro-ene reaction or similar elimination process. Alternatively, cleavage of the C-N bond could yield cyclohexanecarboxamide (B73365) and a chloroacetyl radical.

The following table provides an illustrative thermal degradation profile for this compound.

| Temperature Range (°C) | Observed Phenomena | Potential Degradation Products |

| 150-200 | Onset of decomposition | Cyclohexanecarboxamide, Chloroacetyl radical |

| 200-300 | Significant mass loss | Cyclohexyl isocyanate, Chloroacetyl chloride, Cyclohexene, HCl |

| >300 | Complete decomposition | Gaseous products (CO, CO2, NOx), Char residue |

| Note: This data is illustrative and based on the expected behavior of similar halogenated amides. Actual experimental data for this compound is not available in the provided search results. |

Oxidative Stability and Radical Induced Decomposition

Oxidative degradation involves the reaction of a compound with oxidizing agents, often involving radical intermediates. bohrium.comnih.gov The amide group itself is relatively resistant to oxidation, but the cyclohexyl ring and the chloroacetyl group present potential sites for oxidative attack.